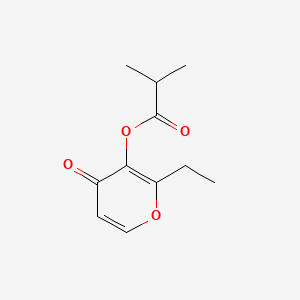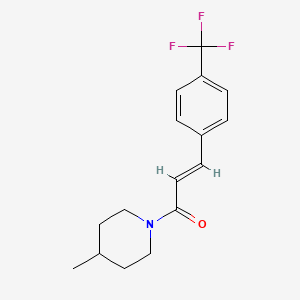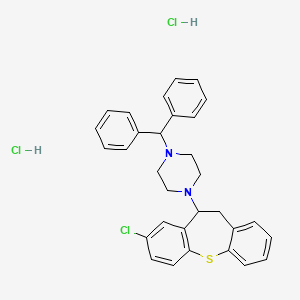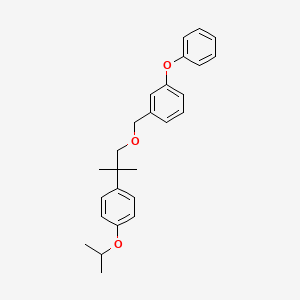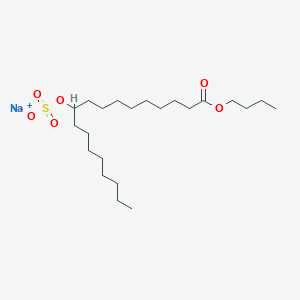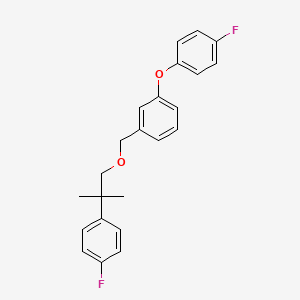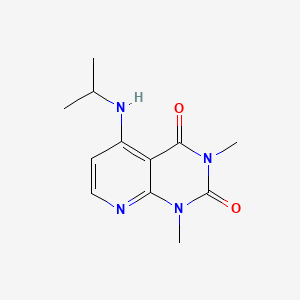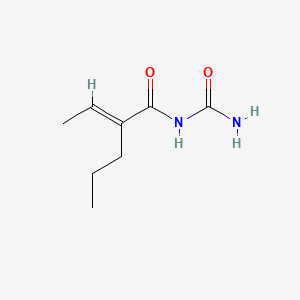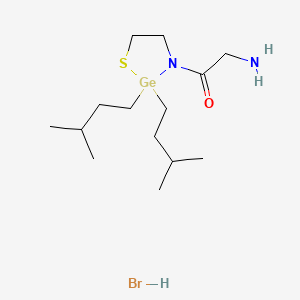
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide is a complex organogermanium compound. It is characterized by the presence of a thiazagermolidine ring, which is a heterocyclic structure containing germanium, sulfur, and nitrogen atoms. The compound is further substituted with two 3-methylbutyl groups and a glycyl moiety, and it is typically isolated as a hydrobromide salt.
Métodos De Preparación
The synthesis of 1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide involves multiple steps:
Formation of the Thiazagermolidine Ring: This step involves the reaction of germanium tetrachloride with a thiol and an amine to form the thiazagermolidine ring.
Substitution with 3-Methylbutyl Groups: The thiazagermolidine ring is then reacted with 3-methylbutyl halides under basic conditions to introduce the 3-methylbutyl substituents.
Introduction of the Glycyl Moiety: The glycyl group is introduced through a peptide coupling reaction using glycyl chloride or an equivalent reagent.
Formation of the Hydrobromide Salt: The final compound is obtained by treating the product with hydrobromic acid to form the hydrobromide salt.
Análisis De Reacciones Químicas
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thiazagermolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methylbutyl groups, using reagents like sodium azide or sodium cyanide.
Hydrolysis: The hydrobromide salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Aplicaciones Científicas De Investigación
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Industry: It is used in the synthesis of advanced materials, such as organogermanium polymers, which have applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide involves its interaction with biological molecules:
Molecular Targets: The compound targets enzymes and proteins containing thiol groups, leading to the formation of covalent bonds and inhibition of enzyme activity.
Pathways Involved: It disrupts cellular redox balance by generating reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.
Comparación Con Compuestos Similares
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide can be compared with other organogermanium compounds:
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-: This compound lacks the glycyl moiety and has different biological activity.
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-acetyl-: This compound has an acetyl group instead of a glycyl group, leading to different chemical reactivity and applications.
1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-methyl-: The presence of a methyl group instead of a glycyl group alters its interaction with biological targets.
These comparisons highlight the unique structural features and applications of this compound.
Propiedades
Número CAS |
120626-93-9 |
|---|---|
Fórmula molecular |
C14H31BrGeN2OS |
Peso molecular |
428.0 g/mol |
Nombre IUPAC |
2-amino-1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]ethanone;hydrobromide |
InChI |
InChI=1S/C14H30GeN2OS.BrH/c1-12(2)5-7-15(8-6-13(3)4)17(9-10-19-15)14(18)11-16;/h12-13H,5-11,16H2,1-4H3;1H |
Clave InChI |
OQIWCDMXSYCPBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC[Ge]1(N(CCS1)C(=O)CN)CCC(C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


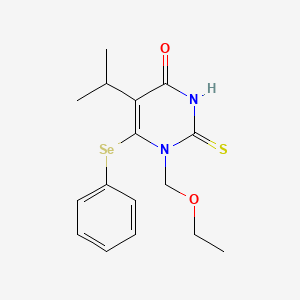
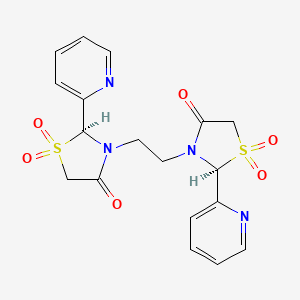
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)

